molecular formula C20H18ClN5O3 B12150433 methyl 2-chloro-5-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-chloro-5-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12150433
M. Wt: 411.8 g/mol
InChI Key: YCYGZBZYSCSREL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound featuring a benzoate ester, a chlorinated aromatic ring, and a fused imidazo[4,5-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: DMF, methanol, dichloromethane.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential as a ligand for various receptors is of interest. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could act as an inhibitor for specific enzymes or receptors involved in disease pathways, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which methyl 2-chloro-5-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazo[4,5-c]pyridine moiety is known to interact with GABA_A receptors, potentially modulating their activity. Additionally, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine Derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms, which can affect their biological activity and chemical reactivity.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine have simpler structures but share the pyridine ring, making them useful for comparison in terms of reactivity and biological effects.

Uniqueness

Methyl 2-chloro-5-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of a chlorinated aromatic ring, a benzoate ester, and a fused imidazo[4,5-c]pyridine moiety. This structural complexity provides a diverse range of potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18ClN5O3

Molecular Weight

411.8 g/mol

IUPAC Name

methyl 2-chloro-5-[(4-pyridin-3-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C20H18ClN5O3/c1-29-19(27)14-9-13(4-5-15(14)21)25-20(28)26-8-6-16-17(24-11-23-16)18(26)12-3-2-7-22-10-12/h2-5,7,9-11,18H,6,8H2,1H3,(H,23,24)(H,25,28)

InChI Key

YCYGZBZYSCSREL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)N2CCC3=C(C2C4=CN=CC=C4)N=CN3)Cl

Origin of Product

United States

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